N-Pyrrolidino Protonitazene
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H28N4O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-nitro-2-[(4-propoxyphenyl)methyl]-1-(2-pyrrolidin-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C23H28N4O3/c1-2-15-30-20-8-5-18(6-9-20)16-23-24-21-17-19(27(28)29)7-10-22(21)26(23)14-13-25-11-3-4-12-25/h5-10,17H,2-4,11-16H2,1H3 |
InChI Key |
KCRWXNIIXGBPID-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCC4)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical and Physical Properties
N-Pyrrolidino Protonitazene (B12782313) is an isomer of N-pyrrolidino isotonitazene and bears a close structural resemblance to protonitazene and N-pyrrolidino etonitazene. cfsre.org The core structure is a 2-benzylbenzimidazole moiety. who.int It differs from protonitazene by the substitution of a pyrrolidino ring for the diethylaminoethyl group at the 1-position of the benzimidazole (B57391) ring. who.int
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-nitro-2-[(4-propoxyphenyl)methyl]-1-(2-pyrrolidin-1-ylethyl)benzimidazole | cfsre.orgnih.gov |
| Chemical Formula | C23H28N4O3 | cfsre.orgcaymanchem.com |
| Molecular Weight | 408.49 g/mol | who.intcfsre.org |
| Appearance | Described as a crystalline solid, a white, colorless solid, or a light brown (beige) powder. | who.intunodc.org |
| Solubility | Soluble in dimethylformamide (DMF) at 5 mg/mL, dimethyl sulfoxide (B87167) (DMSO) at 3 mg/mL, and ethanol (B145695) at 2 mg/mL. | who.intcaymanchem.com |
Synthesis and Manufacturing
While the specific synthesis methods used in clandestine manufacturing are not publicly detailed, the synthesis of N-Pyrrolidino Protonitazene (B12782313) can be achieved using established methods for other 5-nitro-2-benzylbenzimidazole analogs, such as etonitazene. who.int These synthetic routes involve modifying the reagents to produce the desired structure. who.int The general process is considered simple and cost-efficient, often utilizing unregulated precursor chemicals. who.int Illicitly produced samples have been identified as powders and have been found as an adulterant in substances sold as heroin or pressed into counterfeit oxycodone pills. who.intresearchgate.net
Analytical and Detection Methods
Spectroscopic and Spectrometric Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the separation and identification of the compound in seized materials. cfsre.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS, particularly with high-resolution mass spectrometry (LC-HRMS), is a key method for detecting and quantifying the compound in biological matrices like blood and urine. mdpi.comspringermedizin.de It is also used for confirmatory analysis in overdose cases. who.int
Infrared Spectroscopy (IR): IR spectroscopy can be used for the identification of the compound in seized drug samples. who.int
Nuclear Magnetic Resonance (NMR): NMR is employed for the complete chemical characterization of new substances like N-Pyrrolidino Protonitazene. who.intcfsre.org
| Technique | Observation | Source |
|---|---|---|
| LC-MS/MS (LC-QQQ-MS) | Monitored transitions: m/z 409.2 > 98.1, 56.1, and 107.1. The first transition (m/z 409.2 > 98.1) is used for quantification. | nih.gov |
| LC-QTOF-MS (in blood) | Retention time confirmed against a reference standard (e.g., sample: 7.05 min vs. standard: 6.97 min). | cfsre.org |
| LC-HRMS (Metabolite) | Precursor ion for protonitazepyne acid detected at m/z 441.2129, with a main product ion at m/z 130.0862. | mdpi.com |
Phase I Metabolic Reactions (e.g., Oxidative Pyrrolidine (B122466) Ring Cleavage, Hydroxylation, N-Dealkylation, O-Dealkylation)
Metabolism and Biomarker Identification
The metabolism of this compound appears to be limited compared to other nitazenes like protonitazene. mdpi.com A primary metabolite that has been confidently identified is protonitazepyne acid . mdpi.com This metabolite is formed through the oxidative cleavage of the pyrrolidine ring to produce a butanoic acid moiety. mdpi.com The detection of this unique metabolite can serve as a robust marker for confirming exposure to this compound. mdpi.com Unlike some other nitazenes, it does not produce the 4-hydroxy nitazene (B13437292) metabolite, making that an unsuitable universal biomarker for all nitazenes. mdpi.com
Pharmacological Profile
Mechanism of Action and Receptor Binding
N-Pyrrolidino Protonitazene (B12782313) is a potent, full agonist at the µ-opioid receptor (MOR). who.intunodc.org Its pharmacological effects are primarily mediated through this receptor interaction. unodc.org Studies have shown it has a high affinity for the MOR, while its affinity for the kappa-opioid (KOR) and delta-opioid (DOR) receptors is significantly lower. ugent.benih.gov The analgesic effects of the compound can be reversed by opioid antagonists like naltrexone, confirming its action through opioid pathways. who.intunodc.org
Spectroscopic Methods (e.g., Infrared Spectroscopy, Proton Nuclear Magnetic Resonance)
Potency and Efficacy Studies (In-Vitro & In-Vivo)
Multiple in-vitro studies have been conducted to determine the potency of N-Pyrrolidino Protonitazene relative to other well-known opioids.
One study found it to be approximately 25 times more potent than fentanyl and 300 times more potent than morphine . who.int This study also indicated it was about twice as potent as protonitazene. who.int
Another in-vitro study reported it as being a full agonist at the µ-opioid receptor with a potency about three times greater than fentanyl . who.int
A separate receptor-based assay confirmed its higher binding affinity and markedly greater potency than both fentanyl and morphine. who.int
In a tail-flick assay in animals, this compound demonstrated considerably greater analgesic potency than fentanyl and morphine. who.int
These findings collectively establish this compound as a highly potent synthetic opioid, with efficacy exceeding that of fentanyl. who.intunodc.orgcfsre.org
Legal and Regulatory Status
As of recent reports, N-Pyrrolidino Protonitazene (B12782313) is not explicitly scheduled under the international drug control conventions of the United Nations, nor was it listed as a scheduled substance in the United States at the time of its initial emergence. who.intcfsre.org However, regulatory bodies have taken action in response to its proliferation.
United States: The Drug Enforcement Administration (DEA) issued a notice of intent to temporarily place N-Pyrrolidino Protonitazene in Schedule I of the Controlled Substances Act. federalregister.govgovinfo.gov This action is based on its high potential for abuse, lack of accepted medical use, and the imminent hazard it poses to public health. federalregister.govgovinfo.govregulations.gov There are no FDA-approved new drug applications (NDAs) or investigational new drug (IND) applications for the substance. federalregister.govgovinfo.govregulations.gov
International: The World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) has reviewed the substance. unodc.org Citing its liability for abuse, similarity to other controlled opioids, and lack of therapeutic use, a recommendation was made to place this compound under international control, specifically in Schedule I of the Single Convention on Narcotic Drugs of 1961. unodc.org
Q & A
Q. What interdisciplinary strategies improve early detection of emerging nitazenes in new regions?
- Collaborative Frameworks :
- Toxicology Networks : Share reference standards and analytical protocols (e.g., CFSRE’s NPS Discovery Program).
- Wastewater Analysis : Screen for regional prevalence using LC-QTOF-MS with suspect screening workflows.
- Case Study : this compound was first identified in the U.S. in 2023 via coordinated case reporting from Illinois, West Virginia, and Minnesota .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
